(2-Methylcyclopropyl)(phenyl)methanamine

Catalog No.
S13856181
CAS No.
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylcyclopropyl)(phenyl)methanamine

Product Name

(2-Methylcyclopropyl)(phenyl)methanamine

IUPAC Name

(2-methylcyclopropyl)-phenylmethanamine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-8-7-10(8)11(12)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3

InChI Key

BXYWWPNLOCZWIV-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C2=CC=CC=C2)N

(2-Methylcyclopropyl)(phenyl)methanamine is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a phenyl group attached to a methanamine backbone. This compound can be represented by the chemical formula C12H15NC_{12}H_{15}N. The presence of the 2-methylcyclopropyl moiety contributes to its distinct steric and electronic properties, making it a subject of interest in various chemical and biological studies.

, primarily due to the presence of the amine functional group. Key reactions include:

  • Oxidation: The compound can be oxidized to form corresponding imines or amides under specific conditions, often using oxidizing agents such as dichromate or permanganate.
  • Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Acylation: Reacting with acyl chlorides or anhydrides can yield N-acyl derivatives, which may have different biological activities compared to the parent compound.

Research into the biological activity of (2-Methylcyclopropyl)(phenyl)methanamine is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to central nervous system activity. For instance, some cyclopropylamines exhibit affinity for serotonin and dopamine receptors, which may indicate potential applications in treating mood disorders or neurodegenerative diseases .

Various synthetic routes have been explored for the preparation of (2-Methylcyclopropyl)(phenyl)methanamine:

  • Direct Amination: This method involves the reaction of 2-methylcyclopropyl bromide with phenylmethanol in the presence of a base such as sodium hydride, leading to the formation of the desired amine.
  • Reductive Amination: The compound can also be synthesized via reductive amination of corresponding ketones or aldehydes with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
  • Cyclization Reactions: Utilizing cyclization techniques can yield this compound from precursors containing both cyclopropane and phenyl groups.

(2-Methylcyclopropyl)(phenyl)methanamine has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its unique structural features may enhance selectivity and potency for specific biological targets. Additionally, it could serve as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.

Interaction studies involving (2-Methylcyclopropyl)(phenyl)methanamine focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that its interactions may influence neurotransmitter systems, similar to other compounds within its class. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with (2-Methylcyclopropyl)(phenyl)methanamine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-PhenylcyclopropanamineContains a phenyl group attached to a cyclopropaneSimpler structure; potential for different reactivity
(1-Cyclopropylethyl)phenylamineEthylene bridge between cyclopropane and phenylIncreased flexibility; may alter binding properties
3-Methyl-3-(phenyl)propane-1-aminePropane backbone with methyl and phenyl substituentsLarger aliphatic chain; different steric hindrance

The uniqueness of (2-Methylcyclopropyl)(phenyl)methanamine lies in its specific combination of cyclopropane and phenyl groups, which influences its reactivity and biological activity compared to these similar compounds.

Cyclopropanation Techniques in Bicyclic Amine Synthesis

Cyclopropanation forms the core scaffold of (2-methylcyclopropyl)(phenyl)methanamine derivatives. Two dominant methodologies emerge from the literature:

  • Simmons-Smith Cyclopropanation:
    This classic method employs diiodomethane with Zn/Cu or diethylzinc (Furukawa modification) to convert alkenes into cyclopropanes. The reaction proceeds stereospecifically with broad functional group tolerance, avoiding hazardous diazomethane. For example, N-allylamino acid dimethylamides undergo cyclopropanation to yield strained bicyclic structures (78–83% yields).

  • Ti(II)-Mediated Intramolecular Cyclopropanation:
    Titanium-mediated coupling of terminal olefins and N,N-dimethylcarboxamides enables rapid access to bicyclic cyclopropylamines. This method favors cis-diastereomers (3:1 dr) and is compatible with amino acid derivatives, as demonstrated in the synthesis of 20a and 22b.

Table 1: Comparison of Cyclopropanation Methods

MethodReagentsYield (%)Diastereomeric RatioKey Advantages
Simmons-SmithZn/Cu, CH₂I₂70–85StereospecificBroad substrate tolerance
Ti(II)-mediatedTiCl₃, LiAlH₄78–833:1 (cis:trans)Rapid bicyclic formation

Stereoselective Strategies for trans-Cyclopropylamine Configurations

Controlling stereochemistry is critical for biological activity. Two approaches achieve trans-selectivity:

  • Enzymatic Cyclopropanation:
    Engineered P411 cytochrome variants catalyze trans-selective cyclopropanation of N-vinylphthalimide with 97:3 dr and 92% enantiomeric excess. Mutations at residue V87 (e.g., V87I, V87F) modulate selectivity, enabling gram-scale synthesis of (1S,2S)-configured products.

  • Fluorine-Directed Stereocontrol:
    Introducing fluorine at the cyclopropane ring biases conformational equilibria. trans-2-Fluoro-2-phenylcyclopropylamine exhibits 10-fold higher tyramine oxidase inhibition than non-fluorinated analogs, attributed to cis-fluoro-amine interactions stabilizing the transition state.

Table 2: Stereoselective Outcomes

StrategySubstratedr (trans:cis)ee (%)Key Feature
P411-VAC variantN-vinylphthalimide97:392Gram-scale synthesis
Fluorine substitutionPhenylcyclopropane3:195Enhanced enzyme inhibition

Protecting Group Chemistry in Multi-Step Syntheses

Multi-step syntheses require judicious protecting group strategies:

  • Carboxamide Protection:
    N,N-Dimethylcarboxamides serve as transient protecting groups during Ti(II)-mediated cyclopropanation, later removed under acidic conditions.

  • Boc Protection:
    tert-Butoxycarbonyl (Boc) groups shield primary amines in pyrazolo[1,5-a]pyrimidine syntheses. Deprotection with HCl/dioxane yields free amines without cyclopropane ring degradation.

Table 3: Protecting Group Applications

GroupSubstrateRemoval ConditionsStability During Synthesis
N,N-DimethylcarboxamideAmino acidsH₃O⁺Stable under Ti(II)
BocCyclopropylaminesHCl/dioxaneCompatible with SN2 reactions

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

161.120449483 g/mol

Monoisotopic Mass

161.120449483 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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